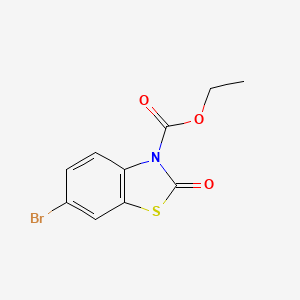![molecular formula C12H17N3OS B11990311 [(E)-(4-butoxyphenyl)methyleneamino]thiourea](/img/structure/B11990311.png)
[(E)-(4-butoxyphenyl)methyleneamino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide is a chemical compound with the molecular formula C12H17N3OS and a molecular weight of 251.35 g/mol. It is often used as a building block in various chemical syntheses and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide typically involves the reaction of 4-butoxybenzaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours, and the product is obtained after cooling and filtration.
Industrial Production Methods
While specific industrial production methods for 2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
科学的研究の応用
2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Butoxybenzaldehyde: A precursor in the synthesis of 2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide.
Thiosemicarbazide: Another precursor used in the synthesis.
Hydrazine derivatives: Compounds with similar hydrazine functional groups.
Uniqueness
2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a butoxyphenyl group with a hydrazinecarbothioamide moiety makes it versatile for various applications in research and industry.
特性
分子式 |
C12H17N3OS |
|---|---|
分子量 |
251.35 g/mol |
IUPAC名 |
[(E)-(4-butoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H17N3OS/c1-2-3-8-16-11-6-4-10(5-7-11)9-14-15-12(13)17/h4-7,9H,2-3,8H2,1H3,(H3,13,15,17)/b14-9+ |
InChIキー |
XDJHBXUXBRZNBT-NTEUORMPSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=S)N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11990239.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11990242.png)

![3-(1,2-dihydro-5-acenaphthylenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990244.png)

![4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate](/img/structure/B11990259.png)


![4-[(1E)-N-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11990276.png)
![4-Chloro-2-(2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11990281.png)

![2-({5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile](/img/structure/B11990299.png)
